molecular formula C12H14O3 B13984432 Methyl 2-butyrylbenzoate

Methyl 2-butyrylbenzoate

Cat. No.: B13984432
M. Wt: 206.24 g/mol
InChI Key: HMKNPZZDRSKWIU-UHFFFAOYSA-N
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Description

Methyl 2-butyrylbenzoate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol It is an ester derivative of benzoic acid and is characterized by the presence of a butyryl group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-butyrylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-butyrylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the Friedel-Crafts acylation of methyl benzoate with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction requires careful control of temperature and reaction time to achieve high yields and minimize side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butyrylbenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-butyrylbenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-butyrylbenzoate is unique due to the presence of the butyryl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-butanoylbenzoate

InChI

InChI=1S/C12H14O3/c1-3-6-11(13)9-7-4-5-8-10(9)12(14)15-2/h4-5,7-8H,3,6H2,1-2H3

InChI Key

HMKNPZZDRSKWIU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=CC=C1C(=O)OC

Origin of Product

United States

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